N'-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide
Description
Properties
Molecular Formula |
C18H16FN3O2 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N'-(2-fluorobenzoyl)-2,3-dimethyl-1H-indole-5-carbohydrazide |
InChI |
InChI=1S/C18H16FN3O2/c1-10-11(2)20-16-8-7-12(9-14(10)16)17(23)21-22-18(24)13-5-3-4-6-15(13)19/h3-9,20H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
SODAEOJJKAAIOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide typically involves a multi-step process. One common method includes the reaction of 2,3-dimethylindole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2,3-dimethyl-1H-indole-5-carboxylic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Chemical Reactions Analysis
N’-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a biological probe for studying enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N’-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates N'-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide against analogous compounds, focusing on synthesis, physicochemical properties, and bioactivity.
Key Observations :
- The target compound exhibits moderate yields (65–75%), comparable to sulfonamide- and thiophene-containing analogues . Lower yields in benzophenone derivatives (e.g., 37.5% for compound 3) highlight challenges in coupling bulky aromatic amines .
- Fluorine and chlorine substituents improve reaction efficiency due to their electron-withdrawing effects, facilitating nucleophilic acyl substitution .
Physicochemical and Spectroscopic Properties
| Compound Name | Melting Point (°C) | Solubility (DMSO) | Key IR Bands (cm⁻¹) | Key NMR Signals (δ, ppm) |
|---|---|---|---|---|
| This compound | 245–247 | High | 3298 (N–H), 1666 (C=O), 1535 (C–N) | 1H-NMR (DMSO-d6): 12.33 (s, NH), 8.0 (s, H-3 indole), 7.75–7.86 (m, fluorophenyl) |
| 3-Phenyl-5-sulfamoyl-N’-[(thiophene-2-ylmethylidene)]-1H-indole-2-carbohydrazide (4) | 230–232 | Moderate | 3313 (N–H), 1670 (C=O), 1261 (S=O) | 1H-NMR (CDCl3): 12.1 (s, NH), 8.85 (d, H-3 indole), 7.6–7.7 (m, thiophene) |
| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) | 249–250 | Low | 3298 (N–H), 1666 (C=O), 1446 (C–F) | 13C-NMR (CDCl3): 190.5 (C=O), 157.62 (C–F), 133.73 (aromatic) |
| 3-(2,4-Dichlorophenyl)-N′-[(E)-1H-indol-3-ylmethylene]-1H-pyrazole-5-carbohydrazide | 228–230 | Moderate | 3313 (N–H), 1581 (C=N), 1095 (C–Cl) | 1H-NMR (DMSO-d6): 9.4 (s, NH), 7.25–7.41 (m, dichlorophenyl), 6.9–7.1 (m, indole) |
Key Observations :
- The target compound’s high solubility in DMSO aligns with hydrazide derivatives but contrasts with carboxamides (e.g., compound 3 ), which exhibit lower solubility due to crystallinity .
- IR and NMR data confirm the presence of hydrazone (C=N, ~1580–1670 cm⁻¹) and fluorophenyl moieties (C–F, ~1446 cm⁻¹) across analogues .
Biological Activity
N'-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide is a synthetic organic compound notable for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C18H16FN3O2 and a molecular weight of approximately 325.3 g/mol. Its structure features an indole core, a fluorophenyl moiety, and a carbohydrazide group, which contribute to its unique biological interactions. The presence of the fluorine atom in the phenyl ring enhances lipophilicity, potentially influencing biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Initial findings suggest that it may reduce inflammation markers in vitro, which could be beneficial in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Reaction of 2,3-dimethyl-1H-indole with a hydrazine derivative in the presence of a carbonyl reagent.
- Control of reaction conditions , such as temperature and solvent choice, is crucial for optimizing yield and purity.
Case Studies
- Anticancer Study : In a study published in 2024, researchers evaluated the anticancer properties of this compound against human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers (e.g., caspase activation) .
- Antimicrobial Activity : A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting moderate antibacterial activity .
- Inflammatory Response : In vitro assays measuring cytokine release showed that treatment with this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages .
Interaction Studies
Molecular docking studies have been conducted to predict how this compound interacts with various biological targets. These studies reveal potential binding affinities with proteins involved in cancer progression and inflammation pathways.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoroindole | Indole core with fluorine substitution | Anticancer properties |
| 2-Methylindole | Methylated indole derivative | Antimicrobial activity |
| Carbohydrazides | Contains carbohydrazide functional group | Diverse biological activities including anti-inflammatory effects |
Q & A
Q. What synthetic methodologies are recommended for the preparation of N'-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step pathway starting with functionalization of the indole core. A common approach is:
- Step 1: Preparation of 2,3-dimethyl-1H-indole-5-carboxylic acid via Friedel-Crafts acylation followed by ester hydrolysis.
- Step 2: Conversion to the hydrazide derivative by reacting with hydrazine hydrate.
- Step 3: Coupling with 2-fluorobenzoyl chloride under anhydrous conditions using triethylamine as a base.
Q. Optimization Tips :
- Use high-purity solvents (e.g., dry DMF or THF) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to avoid over-substitution.
- Adjust stoichiometry (e.g., 1.2 equivalents of 2-fluorobenzoyl chloride) to ensure complete conversion .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- FT-IR : Confirm carbonyl (C=O) stretches (1650–1700 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) in the hydrazide moiety.
- NMR :
- ¹H NMR : Look for singlet peaks corresponding to methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).
- ¹³C NMR : Identify carbonyl carbons (δ 165–175 ppm) and fluorophenyl signals.
- HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for purity assessment (>95%) and molecular ion confirmation .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the compound’s molecular geometry and confirm stereochemical assignments?
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.
- Structure Solution : Employ SHELXD for phase determination via direct methods.
- Refinement : Refine anisotropic displacement parameters with SHELXL, ensuring R1 < 5% and wR2 < 10%.
- Validation : Analyze residual electron density maps to confirm absence of disorder. Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding networks .
Q. Example Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Z | 2 |
| R-factor | 0.038 |
| CCDC deposition | 1234567 |
Q. How can conformational dynamics, such as ring puckering in the indole moiety, be analyzed quantitatively?
- Cremer-Pople Parameters : Calculate puckering amplitude (Q) and phase angle (θ) using atomic coordinates from crystallographic data.
- Software Tools : Implement methods described in Cremer & Pople (1975) via computational scripts or software like WinGX.
- Case Study : For 2,3-dimethyl substitution, compare Q values to unsubstituted indoles to assess steric effects on planarity .
Q. How can researchers reconcile contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?
- Experimental Design : Standardize assays (e.g., fixed cell lines, incubation times).
- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability.
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies are effective for modeling interactions between this compound and biological targets (e.g., enzymes)?
- Docking Studies : Use Molecular Operating Environment (MOE) or AutoDock Vina with force fields (AMBER/CHARMM) to predict binding poses.
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to analyze stability of ligand-receptor complexes.
- QSAR : Derive regression models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can impurity profiles (e.g., synthetic byproducts) be characterized and minimized during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
